5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Overview
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine is a fluorinated heterocyclic aromatic organic compound It is a derivative of pyrrolo[2,3-b]pyridine, featuring a fluorine atom at the 5-position and an amino group at the 4-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 5-fluoropyridine-3-carboxylic acid.
Synthetic Steps: The synthesis involves multiple steps, including cyclization, fluorination, and amination. Cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents onto the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: Nucleophiles like amines, alcohols, or halides, in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like sodium carbonate (Na2CO3).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted pyrrolo[2,3-b]pyridines.
Coupling Products: Biaryl compounds or heteroaryl-aryl compounds.
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine is the fibroblast growth factor receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
this compound interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would impact its bioavailability and efficacy .
Result of Action
The inhibition of FGFRs by this compound can lead to decreased cell proliferation and migration . This could potentially be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its target .
Scientific Research Applications
Chemistry: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: It is investigated for its therapeutic potential in various diseases, such as cancer and inflammatory disorders. Industry: The compound is utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-4-amine: Lacks the fluorine atom.
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine: Fluorine atom at the 3-position instead of 5.
7-Azaindole: A related compound with a nitrogen atom in the ring structure.
Uniqueness: The presence of the fluorine atom at the 5-position in 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound's reactivity, stability, and binding affinity to biological targets.
Properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGSNSPRVBYTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696619 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-08-7 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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